molecular formula C13H14N4O4 B2928220 N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrofuran-3-carboxamide CAS No. 2034368-56-2

N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrofuran-3-carboxamide

Cat. No. B2928220
CAS RN: 2034368-56-2
M. Wt: 290.279
InChI Key: QDWGFTOKRSKVLS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the sources I searched .

Scientific Research Applications

Heterocyclic Derivative Syntheses and Applications

Heterocyclic Derivative Syntheses

A study by Bacchi et al. (2005) demonstrated the catalytic synthesis of various heterocyclic derivatives, including tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives, under oxidative carbonylation conditions. These syntheses offer a range of potential applications in medicinal chemistry and drug development due to their structural diversity and functional versatility (Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005).

Antidiabetic Screening

Lalpara et al. (2021) synthesized and evaluated a series of N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides for their antidiabetic properties through the α-amylase inhibition assay. This highlights the compound's potential application in developing new antidiabetic therapies (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).

Drug Discovery Support

Studies involving the metabolism and disposition of potent inhibitors for applications in drug discovery have utilized similar compounds. For example, Monteagudo et al. (2007) described the use of 19F-nuclear magnetic resonance (NMR) to support the selection of drug candidates, indicating the utility of these compounds in enhancing drug discovery processes (Monteagudo, Pesci, Taliani, Fiore, Petrocchi, Nizi, Rowley, Laufer, & Summa, 2007).

Therapeutic Potential

The therapeutic potential of compounds containing oxadiazole or furadiazole rings, including the one , has been summarized by Siwach and Verma (2020). These compounds exhibit a broad range of chemical and biological properties, such as antibacterial, antitumor, antiviral, and antioxidant activities, making them valuable for the development of new drugs (Siwach & Verma, 2020).

properties

IUPAC Name

N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O4/c18-10-5-8(1-3-14-10)12-16-11(21-17-12)6-15-13(19)9-2-4-20-7-9/h1,3,5,9H,2,4,6-7H2,(H,14,18)(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDWGFTOKRSKVLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)NCC2=NC(=NO2)C3=CC(=O)NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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